![molecular formula C17H16ClN3O2 B2927698 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 922924-67-2](/img/structure/B2927698.png)
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
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Description
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the 1980s as a part of a research program aimed at developing new analgesic drugs. Since then, CP-47,497 has been the subject of numerous scientific studies exploring its pharmacological properties and potential therapeutic uses.
Scientific Research Applications
Electronic and Optical Properties
A computational study on a novel chalcone derivative, which is structurally related to 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea, highlighted its significant electro-optic properties. The study found that this compound has a high HOMO-LUMO gap and shows potential for applications in nonlinear optics due to its superior second and third harmonic generation values compared to standard urea, suggesting its use in optoelectronic device fabrication (Shkir et al., 2018).
Anticancer Agents
Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the chemical structure , demonstrated significant antiproliferative effects against various cancer cell lines. One compound, in particular, showed potent inhibitory activity, highlighting the potential of these derivatives as new anticancer agents and possible BRAF inhibitors for further research (Feng et al., 2020).
Insecticidal Activity
A study on compounds similar to 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea demonstrated their insecticidal activity through a novel mode of action, which interferes with cuticle deposition in insects. These findings suggest their potential as new class insecticides with safety towards mammals and specific activity resulting in the death of insects due to failure in moulting or pupating (Mulder & Gijswijt, 1973).
Corrosion Inhibition
The urea derivative 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea was investigated for its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that this compound effectively inhibits corrosion, suggesting its application in protecting steel surfaces in acidic environments (Bahrami & Hosseini, 2012).
Allosteric Modulation of CB1 Receptor
Research on urea derivatives has identified compounds that act as allosteric modulators of the cannabinoid receptor CB1, which could provide a new approach for the development of antiobesity drugs. One such compound demonstrated potent anorectic effects and could serve as a lead compound for further drug development (Khurana et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-5-13(6-4-12)19-17(23)20-14-7-9-15(10-8-14)21-11-1-2-16(21)22/h3-10H,1-2,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLEOOFRIPWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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